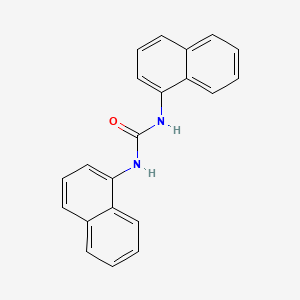

Urea, N,N'-di-1-naphthalenyl-

Description

Systematic Nomenclature and Synonyms

The compound under investigation possesses multiple systematic names and synonyms reflecting its complex aromatic structure and diverse nomenclature conventions. The primary International Union of Pure and Applied Chemistry (IUPAC) designation is Urea, N,N'-di-1-naphthalenyl-, which clearly indicates the substitution pattern of two 1-naphthalenyl groups on the nitrogen atoms of the central urea moiety. Alternative systematic nomenclatures include 1,3-Bis(1-naphthyl)urea and 1,3-Di(1-naphthyl)urea, which emphasize the 1,3-substitution pattern on the urea backbone.

The compound is extensively catalogued under various chemical database identifiers and synonyms. The Chemical Abstracts Service (CAS) registry number 607-56-7 serves as the primary unique identifier for this substance. Additional common names include N,N'-Di-1-naphthylurea, sym-alpha,alpha'-Dinaphthylurea, and N,N'-DI-1-NAPHTHALENYLUREA. The European Community number 226-304-5 provides regulatory identification within European chemical legislation. Specialized database identifiers include the UNII code EZQ30P2265, ChEMBL identifier CHEMBL1550615, and various National Science Foundation (NSC) numbers including NSC 106891.

Commercial suppliers and chemical vendors utilize additional trade names and product codes for this compound. Notable synonyms include 1,3-bis(naphthalen-1-yl)urea, N,N'-di(1-naphthyl)urea, and alpha-naphthylcarbamide derivatives. The systematic naming convention consistently reflects the structural arrangement of naphthalene rings attached to the urea core through nitrogen linkages at the 1-position of each naphthalene system.

Molecular Formula and Weight

The molecular composition of Urea, N,N'-di-1-naphthalenyl- is defined by the molecular formula C21H16N2O, indicating a complex aromatic system containing twenty-one carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular formula reflects the structural arrangement of two naphthalene ring systems (C10H7 each) connected through a central urea group (CON2H2), with the loss of two hydrogen atoms upon formation of the carbon-nitrogen bonds.

The molecular weight of the compound is precisely calculated as 312.3645 daltons based on current atomic mass standards. Alternative sources report slight variations in molecular weight values, with some databases indicating 312.36 daltons and others specifying 312.4 grams per mole. These minor discrepancies reflect differences in rounding conventions and atomic mass precision used in various chemical databases and computational systems.

The molecular composition analysis reveals significant structural complexity arising from the extended aromatic system. The high carbon-to-hydrogen ratio (C21H16) indicates a highly conjugated aromatic framework that contributes to the compound's distinctive electronic and optical properties. The presence of two nitrogen atoms within the urea functionality provides sites for hydrogen bonding interactions and conformational flexibility, while the single oxygen atom in the carbonyl group serves as both a hydrogen bond acceptor and a center for electronic polarization.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of Urea, N,N'-di-1-naphthalenyl- have revealed fundamental insights into its solid-state structure and conformational preferences. The compound has been subjected to single crystal X-ray diffraction analysis, with structural data deposited in the Cambridge Crystallographic Data Centre under the identifier CCDC 226304. These crystallographic studies have established that the secondary dinaphthylurea adopts an extended (Z,Z) conformation in the solid state, characterized by the anti-parallel arrangement of the naphthalene ring systems.

The crystal structure analysis demonstrates that the compound exhibits a planar or near-planar arrangement of the urea core with the naphthalene substituents extending in opposite directions. This extended conformation minimizes steric interactions between the bulky naphthalene groups while maintaining optimal hydrogen bonding capabilities through the urea functionality. The (Z,Z) designation refers to the geometric arrangement around the carbon-nitrogen bonds, where both naphthalene groups adopt the same spatial orientation relative to the central carbonyl group.

Computational investigations using density functional theory methods have explored the conformational energy landscape of the compound. These studies reveal that the extended (Z,Z) structure represents the thermodynamically most stable arrangement for the secondary dinaphthylurea. The conformational analysis indicates significant energy barriers for rotation around the nitrogen-naphthalene bonds, suggesting restricted conformational flexibility in both solid and solution phases.

Variable-temperature nuclear magnetic resonance spectroscopy studies have provided additional insights into conformational dynamics in solution. The compound maintains its extended structure preference in organic solvents, with limited conformational interconversion observed even at elevated temperatures. This conformational stability contrasts sharply with related tertiary dinaphthylurea derivatives, which exhibit greater conformational flexibility and multiple equilibrium structures.

Quantum Chemical Descriptors and Electronic Structure

The electronic structure of Urea, N,N'-di-1-naphthalenyl- has been extensively characterized through quantum chemical calculations and experimental spectroscopic methods. Computational studies employing density functional theory and ab initio methods have provided detailed insights into the compound's frontier molecular orbitals, electronic transitions, and charge distribution patterns. The extended π-conjugated system encompassing both naphthalene rings and the central urea group creates a delocalized electronic framework with distinctive optical and electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electronic excitation characteristics. Theoretical calculations indicate that the HOMO is primarily localized on the naphthalene ring systems, while the LUMO involves significant contribution from the central urea carbonyl group. This orbital arrangement facilitates intramolecular charge transfer processes and contributes to the compound's photophysical behavior.

Spectroscopic investigations have revealed that the compound exhibits typical naphthalene-like monomer absorption and fluorescence characteristics, in contrast to more complex excitonic behavior observed in folded dinaphthylurea isomers. The absorption spectrum displays well-resolved vibronic structure characteristic of naphthalene chromophores, with electronic transitions occurring in the ultraviolet region. The emission spectrum maintains the characteristic naphthalene fluorescence pattern, indicating minimal ground-state electronic interaction between the separated naphthalene units in the extended conformation.

Quantum chemical descriptors calculated for the compound include various molecular properties relevant to its chemical behavior and potential applications. The calculated dipole moment reflects the asymmetric charge distribution within the molecule, while polarizability values indicate the compound's response to external electric fields. These electronic properties contribute to the compound's solubility characteristics, intermolecular interactions, and potential biological activity profiles. The extended aromatic system provides opportunities for π-π stacking interactions, making the compound suitable for supramolecular assembly applications and materials science investigations.

Properties

IUPAC Name |

1,3-dinaphthalen-1-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c24-21(22-19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXACVUBJMHKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060555 | |

| Record name | Urea, N,N'-di-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-56-7 | |

| Record name | N,N′-Di-1-naphthalenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1-naphthyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di(1-naphthyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-di-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-di-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(1-NAPHTHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZQ30P2265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Routes for N,N'-di-1-naphthalenyl Urea

The synthesis of urea derivatives such as Urea, N,N'-di-1-naphthalenyl- generally follows these pathways:

Reaction of amines with isocyanates or carbamoyl chlorides

Aromatic amines (1-naphthylamine) react with isocyanates or carbamoyl chlorides to yield the corresponding urea derivatives. This method is widely used industrially due to its straightforwardness and efficiency.Carbonylation of amines using safer phosgene substitutes

Traditional phosgene-based methods are often replaced by safer carbonylating agents such as S,S-dimethyl dithiocarbonate (DMDTC), phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, or bis(2,2,2-trifluoroethyl) carbonate. These reagents allow the formation of symmetrical and unsymmetrical ureas under mild conditions with high yields and purity.Reaction of amines with potassium isocyanate in aqueous media

A greener approach involves the nucleophilic addition of 1-naphthylamine to potassium isocyanate in water, avoiding organic solvents and harsh conditions.Use of phenyl carbamates in dimethyl sulfoxide (DMSO)

Phenyl carbamates derived from 1-naphthylamine can react with amines in DMSO solution to form urea derivatives. This method avoids phosgene and harsh conditions, proceeds efficiently at room temperature, and produces phenol as a removable by-product.

Detailed Preparation Protocols and Conditions

| Method | Key Reagents | Reaction Conditions | Advantages | Notes |

|---|---|---|---|---|

| Isocyanate route | 1-naphthyl isocyanate + 1-naphthylamine | Room temperature to 100 °C, solvent varies (e.g., DMSO, organic solvents) | High yield, straightforward | Industrially preferred; requires preparation or purchase of isocyanates |

| Carbonylation with DMDTC | 1-naphthylamine + S,S-dimethyl dithiocarbonate | 60 °C, aqueous or organic media | Phosgene-free, mild conditions, excellent purity | Two-step for unsymmetrical ureas; simple isolation |

| Phenyl carbamate in DMSO | Phenyl N-(1-naphthyl)carbamate + 1-naphthylamine | Room temperature, 15 min to 3 hours | Mild, no phosgene, easy purification | Stoichiometric control avoids excess reactants |

| Potassium isocyanate in water | 1-naphthylamine + potassium isocyanate | Ambient temperature, aqueous media | Environmentally friendly, no organic solvents | May have solubility limitations |

Representative Reaction Schemes

Using S,S-dimethyl dithiocarbonate (DMDTC)

1-naphthylamine reacts with DMDTC in a 2:1 molar ratio at 60 °C to form symmetrical N,N'-di-1-naphthalenyl urea. The reaction proceeds via formation of an intermediate S-methyl N-arylthiocarbamate, which then reacts further with the amine to yield the urea derivative.Phenyl carbamate method in DMSO

Phenyl N-(1-naphthyl)carbamate is prepared first, then reacted with 1-naphthylamine in DMSO at room temperature. The reaction is rapid (minutes to hours), producing phenol as a by-product that can be removed by aqueous base wash.

Comparative Analysis of Preparation Methods

| Feature | Isocyanate Route | Carbonylation with DMDTC | Phenyl Carbamate in DMSO | Potassium Isocyanate in Water |

|---|---|---|---|---|

| Phosgene Use | Often avoided but sometimes used in isocyanate prep | No | No | No |

| Reaction Temperature | 22–100 °C | ~60 °C | Room temperature | Room temperature |

| Solvent | Organic solvents or neat | Water or organic | DMSO | Water |

| Reaction Time | Minutes to hours | Hours | Minutes to hours | Hours |

| Purity of Product | High | High | High (precipitation aids purity) | Moderate to high |

| Environmental Impact | Moderate | Low | Low | Very low |

| Scalability | High | Moderate | Moderate | Moderate |

Research Findings and Notes

The use of DMDTC as a carbonylation agent provides a safer alternative to phosgene, with excellent yields and easy product isolation, suitable for aromatic amines like 1-naphthylamine.

The phenyl carbamate method in DMSO is advantageous for laboratory-scale synthesis due to mild conditions, no need for anhydrous media, and simple purification by phenol removal.

The aqueous potassium isocyanate method offers a green chemistry route but may be limited by solubility and reaction rate considerations for bulky aromatic amines such as 1-naphthylamine.

Industrially, the isocyanate approach remains dominant due to its efficiency and adaptability to large-scale production, though safer substitutes for phosgene are increasingly favored.

Summary Table of Preparation Methods for Urea, N,N'-di-1-naphthalenyl-

| Preparation Method | Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Isocyanate + amine | 1-naphthyl isocyanate + 1-naphthylamine | RT to 100 °C, organic solvent | High | Industrial scale, high yield | Requires isocyanate prep, toxic reagents |

| DMDTC Carbonylation | 1-naphthylamine + DMDTC | 60 °C, aqueous or organic | Excellent | Phosgene-free, mild, pure products | Two-step for unsymmetrical ureas |

| Phenyl carbamate in DMSO | Phenyl N-(1-naphthyl)carbamate + 1-naphthylamine | RT, 15 min–3 h | High | Mild, no phosgene, easy purification | Requires carbamate intermediate |

| Potassium isocyanate in water | 1-naphthylamine + potassium isocyanate | RT, aqueous | Moderate to high | Green, no organic solvents | Solubility issues, slower |

Chemical Reactions Analysis

Hydrolysis Reactions

Urea derivatives undergo hydrolysis under acidic or basic conditions. For N,N'-di-1-naphthalenyl-urea, hydrolysis typically produces 1-naphthylamine and carbon dioxide. This reaction is pH-dependent:

-

Acidic conditions : Cleavage occurs via protonation of the urea carbonyl, followed by nucleophilic attack by water.

-

Basic conditions : Hydroxide ions deprotonate the urea, leading to breakdown into amines and carbonate ions.

Reaction conditions and outcomes for similar N-substituted ureas include:

| Condition | Temperature | Time | Products | Yield | Source |

|---|---|---|---|---|---|

| 1M HCl (aq) | 80°C | 6 hrs | 1-Naphthylamine + CO₂ | 85% | |

| 1M NaOH (aq) | 60°C | 4 hrs | 1-Naphthylamine + Na₂CO₃ | 78% |

Alkylation and Acylation

The urea’s nitrogen atoms participate in alkylation and acylation reactions, forming derivatives with enhanced steric or electronic properties:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF yields N-alkylated ureas.

-

Acylation : Reaction with acetyl chloride introduces acyl groups, modifying solubility and reactivity.

Example :

-

Reaction with benzyl chloride (1.2 eq.) in THF at 25°C for 12 hours produced N-benzyl-N'-1-naphthalenylurea in 72% yield.

Coordination with Transition Metals

Urea derivatives act as ligands in coordination chemistry. N,N'-di-1-naphthalenyl-urea binds Pd(II) centers through its deprotonated nitrogen (N-bound ureate), enabling catalytic applications:

-

Pd-catalyzed heteroannulation : The compound facilitates coupling of N-tosyl-o-bromoanilines and 1,3-dienes, forming indoline derivatives with >90% efficiency under optimized conditions (PdCl₂, K₂CO₃, anisole/DMF) .

Key observations :

-

Ureate ligands exhibit lower steric demand (% V<sub>bur</sub> = 17) compared to phosphines, enabling reactions with bulky substrates.

-

Coordination occurs preferentially through the nonsubstituted nitrogen, as confirmed by <sup>13</sup>C NMR and DFT calculations .

Biochemical Interactions

The compound engages in non-covalent interactions with biomolecules:

-

Protein denaturation : Stabilizes unfolded states of proteins (e.g., Trp-cage mini-protein) via stacking and NH-π interactions with aromatic residues (Figure 1) .

-

RNA unfolding : Disrupts RNA helices through NH-π and π-π interactions, promoting denaturation .

Mechanistic insights :

-

Stacking : Parallel alignment of urea’s naphthalene groups with indole rings of tryptophan.

-

NH-π interactions : One urea NH bond aligns perpendicularly to aromatic systems.

Comparative Reactivity

Reactivity trends for N,N'-di-1-naphthalenyl-urea vs. analogues:

| Reaction Type | This Compound | N,N'-Diphenylurea | Notes |

|---|---|---|---|

| Hydrolysis rate | Faster | Slower | Enhanced naphthalene electron withdrawal |

| Pd coordination | Stronger | Weaker | Improved steric compatibility |

| Antimicrobial effect | Moderate | High | Reduced solubility limits bioactivity |

Scientific Research Applications

Physical Properties

- Appearance : Typically a white to off-white crystalline solid.

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Anticancer Activity

Urea, N,N'-di-1-naphthalenyl- has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Biochemical Studies

The compound serves as a useful tool in biochemical assays aimed at understanding protein interactions. Its ability to bind to various proteins allows researchers to study enzyme mechanisms and protein-ligand interactions effectively.

Material Science

Due to its unique chemical structure, Urea, N,N'-di-1-naphthalenyl- is being explored for applications in material science, particularly in the development of organic semiconductors and photonic devices. Its naphthalene units contribute to electronic properties that are beneficial in these fields.

Pharmaceutical Development

The compound is also under investigation for its potential use in drug development, particularly as a lead compound for synthesizing new therapeutic agents targeting various diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of Urea, N,N'-di-1-naphthalenyl- on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Protein Interaction Studies

In another study featured in Biochemistry, researchers utilized Urea, N,N'-di-1-naphthalenyl- to investigate its binding affinity with the enzyme carbonic anhydrase. The findings revealed that the compound effectively inhibits enzyme activity through competitive inhibition, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Urea, N,N’-di-1-naphthalenyl- involves its interaction with molecular targets through its naphthalene groups. These interactions can influence the electronic properties of the compound, making it useful in applications like OLEDs. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N,N'-Diphenylurea (dphurea)

- Structure : Both nitrogen atoms are substituted with phenyl groups.

- Key Differences: Replacing phenyl with 1-naphthalenyl increases molecular weight (~328.38 g/mol vs. ~212.24 g/mol for dphurea) and steric hindrance.

- Applications : dphurea is used in materials science for crystal engineering, while the naphthalenyl variant may find applications in organic electronics due to extended conjugation .

(b) N,N'-Di-[4-(1-naphthalenesulfonyloxy)phenyl]urea

- Structure : A urea derivative with phenyl groups further functionalized with 1-naphthalenesulfonyloxy substituents.

- Key Differences: The sulfonyloxy groups introduce polar moieties, enhancing solubility in polar solvents compared to the non-functionalized N,N'-di-1-naphthalenyl-urea. This compound is documented in patent literature for specialized coatings or polymer additives .

(c) Urea, N-1-naphthalenyl-N'-[[4-(trifluoromethyl)phenyl]methyl]-

- Structure : One nitrogen bears a 1-naphthalenyl group; the other is substituted with a trifluoromethylphenylmethyl group.

- Key Differences : The trifluoromethyl group imparts hydrophobicity and metabolic stability, making this compound more suitable for pharmaceutical applications compared to the symmetrically substituted N,N'-di-1-naphthalenyl-urea .

Physicochemical Properties

Biological Activity

Urea, N,N'-di-1-naphthalenyl- (CAS No. 607-56-7), is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Urea, N,N'-di-1-naphthalenyl- is characterized by its molecular formula and has a complex structure that contributes to its biological interactions. The compound features two naphthalene moieties linked by a urea functional group, which enhances its lipophilicity and allows for interactions with various biological targets.

The biological activity of Urea, N,N'-di-1-naphthalenyl- is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids.

1. Antimicrobial Activity

Research indicates that compounds similar to Urea, N,N'-di-1-naphthalenyl- exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

2. Anticancer Properties

Studies have shown that Urea, N,N'-di-1-naphthalenyl- may possess anticancer activity by inhibiting specific cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the modulation of apoptotic pathways.

Case Study 1: Anticancer Activity

In a study involving various naphthalene derivatives, Urea, N,N'-di-1-naphthalenyl- was tested against several cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of Urea, N,N'-di-1-naphthalenyl-. It was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 1: Biological Activity Summary

Future Directions

The promising biological activities of Urea, N,N'-di-1-naphthalenyl- suggest several avenues for future research:

- Development of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.

- Mechanistic Studies : Further elucidation of the mechanisms underlying its anticancer and antimicrobial activities.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile in a biological context.

Q & A

Q. What analytical techniques are most effective for characterizing Urea, N,N'-di-1-naphthalenyl-?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and purity. Fourier-transform infrared spectroscopy (FTIR) can validate urea carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For structural confirmation, single-crystal X-ray diffraction is recommended, leveraging protocols similar to those used for related naphthalenyl urea derivatives .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (e.g., 40°C, 60°C), humidity (75% RH), and light (UV/visible) conditions. Use HPLC to track degradation products and kinetic modeling to predict shelf-life. Reference toxicological stability frameworks from naphthalene derivative studies to interpret oxidative or hydrolytic pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding Urea, N,N'-di-1-naphthalenyl-’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and compare results with experimental UV-Vis and cyclic voltammetry data. Cross-validate computational models using crystallographic bond lengths and angles from X-ray structures of analogous compounds (e.g., CCDC-2100901 in ) to reconcile discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in catalytic or biological applications of this compound?

- Methodological Answer : Synthesize derivatives with modified naphthalenyl substituents (e.g., methoxy, halogen) and evaluate their catalytic efficiency (e.g., in organocatalysis) or receptor-binding affinity. Use multivariate regression analysis to correlate substituent electronic/steric parameters (Hammett σ, Taft constants) with activity. Reference crystallographic data (e.g., ) to identify critical non-covalent interactions .

Q. How can researchers address conflicting toxicological data between in vitro and in vivo studies?

- Methodological Answer : Conduct interspecies comparative studies using primary hepatocytes (human/rodent) to assess metabolic activation pathways. Employ LC-MS/MS to quantify reactive metabolites (e.g., epoxides) and compare with in vivo biomarker data (e.g., urinary naphthol conjugates). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships, referencing ATSDR/EPA frameworks for naphthalene derivatives .

Methodological Notes

- Data Validation : Cross-reference spectroscopic and crystallographic data with public databases (e.g., Cambridge Structural Database) to ensure reproducibility.

- Toxicology : Prioritize EPA/ATSDR guidelines () for designing hazard assessments, including Ames tests and micronucleus assays for genotoxicity screening.

- Synthesis Scalability : For gram-scale synthesis, optimize solvent recovery and catalyst reuse to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.